Phenyl 4-guanidinobenzoate

Description

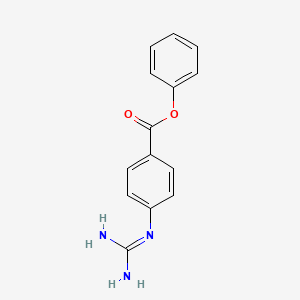

Structure

3D Structure

Properties

IUPAC Name |

phenyl 4-(diaminomethylideneamino)benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3O2/c15-14(16)17-11-8-6-10(7-9-11)13(18)19-12-4-2-1-3-5-12/h1-9H,(H4,15,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXPIXLVXGYQMFM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)N=C(N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60189209 |

Source

|

| Record name | Phenyl 4-guanidinobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60189209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35695-21-7 |

Source

|

| Record name | Phenyl 4-guanidinobenzoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035695217 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenyl 4-guanidinobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60189209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Phenyl 4-guanidinobenzoate: A Technical Guide to a Versatile Serine Protease Inhibitor

Introduction

Phenyl 4-guanidinobenzoate is a small molecule belonging to the guanidinobenzoate class of compounds, which are recognized for their potent inhibitory activity against serine proteases. This technical guide provides an in-depth exploration of its chemical structure, physicochemical properties, mechanism of action, and key applications. As a versatile tool in biochemistry and drug discovery, understanding the nuances of Phenyl 4-guanidinobenzoate is crucial for researchers, scientists, and drug development professionals. Its utility ranges from a foundational "hit" compound in high-throughput screening campaigns to a critical reagent in preventing sample degradation during complex analytical workflows.[1][2] This document synthesizes technical data with practical insights to serve as an authoritative resource for its effective application in the laboratory.

Chemical Identity and Physicochemical Properties

A thorough understanding of a compound's fundamental properties is the bedrock of its successful application. Phenyl 4-guanidinobenzoate is characterized by a guanidinium group attached to a phenyl ester scaffold, a combination that is key to its biological activity.

Molecular Structure

The structure of Phenyl 4-guanidinobenzoate features a central benzoic acid core. The carboxyl group is esterified with phenol, and a guanidino group is attached at the para position of the benzene ring.

Caption: 2D structure of Phenyl 4-guanidinobenzoate.

Core Properties

The key physicochemical properties of Phenyl 4-guanidinobenzoate are summarized below. This data is essential for calculating molar concentrations, assessing purity, and ensuring proper storage.

| Property | Value | Reference |

| CAS Number | 35695-21-7 | |

| Molecular Formula | C₁₄H₁₃N₃O₂ | [3] |

| Molecular Weight | 255.28 g/mol | |

| Appearance | White to yellow solid | |

| Purity | Typically ≥95% | |

| InChI Key | PXPIXLVXGYQMFM-UHFFFAOYSA-N | |

| SMILES | O=C(OC1=CC=CC=C1)C2=CC=C(NC(N)=N)C=C2 | [3] |

Solubility and Stability

-

Stability and Storage: The compound is stable when stored under appropriate conditions. It should be kept at room temperature in a dry, well-sealed container. For long-term storage or when dissolved in a solvent, refrigeration (4°C) or freezing (-20°C) may be recommended to prevent degradation, particularly of the ester linkage through hydrolysis.[5][6]

Mechanism of Action: Serine Protease Inhibition

Phenyl 4-guanidinobenzoate functions as a potent inhibitor of serine proteases, a large family of enzymes crucial in processes ranging from digestion to blood clotting. Its efficacy stems from its ability to mimic the natural substrates of these enzymes.

The canonical mechanism for serine proteases involves a catalytic triad of amino acids (typically Serine, Histidine, and Aspartate) in the enzyme's active site. Phenyl 4-guanidinobenzoate acts as a reversible, covalent inhibitor through a two-step process:

-

Substrate Mimicry and Binding: The positively charged guanidinium group mimics the side chains of arginine or lysine, which are the natural recognition motifs for many serine proteases like trypsin and enteropeptidase.[1][7] This allows the inhibitor to bind with high affinity to the enzyme's S1 specificity pocket, which is typically lined with negatively charged residues like aspartate.

-

Covalent Modification: Once docked in the active site, the ester bond of the inhibitor is positioned perfectly for nucleophilic attack by the catalytic serine residue (Ser195 in trypsin). This results in the formation of a stable, covalent acyl-enzyme intermediate, effectively inactivating the enzyme. The phenol moiety is released as a leaving group.[1]

The reaction is considered reversible because the acyl-enzyme complex can be slowly hydrolyzed, regenerating the active enzyme. The rate of this hydrolysis (deacylation) determines the duration of inhibition.

Caption: Mechanism of serine protease inhibition by Phenyl 4-guanidinobenzoate.

Key Applications in Research and Development

The unique properties of Phenyl 4-guanidinobenzoate make it a valuable tool across various stages of research and drug development.

-

Enzyme Characterization and Screening: It serves as an excellent "hit" compound in high-throughput screening to identify novel serine protease inhibitors.[1] Its well-defined mechanism allows it to be used as a reference compound to validate new assays and to probe the structure and function of newly discovered proteases.

-

Active Site Titration: While the related compound 4-Nitrophenyl 4-guanidinobenzoate (pNPGB) is more commonly used for this purpose due to the chromogenic nature of the p-nitrophenolate leaving group, the same principle applies.[8][9] The release of the leaving group (phenol) upon formation of the acyl-enzyme intermediate is stoichiometric with the number of active enzyme molecules. This allows for the precise quantification of active enzyme concentration in a sample, which is a critical parameter for accurate kinetic studies.[10]

-

Drug Discovery Scaffold: Phenyl 4-guanidinobenzoate is an archetypal scaffold for medicinal chemistry efforts. By modifying the phenyl ester portion, researchers can tune the compound's potency, selectivity, and pharmacokinetic properties. A notable example is the development of potent and selective enteropeptidase inhibitors for the treatment of obesity, which originated from screening guanidinobenzoate derivatives.[1][11]

-

Proteomics Sample Preparation: A common challenge in proteomics is the degradation of proteins by endogenous proteases after cell lysis. Adding a cocktail of protease inhibitors is standard practice. Due to its broad-spectrum activity against many serine proteases, Phenyl 4-guanidinobenzoate is a valuable component of such cocktails, ensuring protein integrity during analysis.[12][13]

Experimental Protocols

The following protocols are provided as a guide for common applications. Researchers should optimize concentrations and incubation times for their specific enzyme and experimental setup.

Protocol: General Serine Protease Inhibition Assay

This protocol describes a generalized, spectrophotometric assay to determine the inhibitory potential of a compound against a serine protease using a chromogenic substrate.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound.

Materials:

-

Purified serine protease

-

Chromogenic substrate (e.g., Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride for trypsin)

-

Phenyl 4-guanidinobenzoate (as a reference inhibitor) and test compounds

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, with 20 mM CaCl₂)

-

96-well microplate

-

Microplate reader

Step-by-Step Methodology:

-

Prepare Reagents:

-

Dissolve the protease in cold assay buffer to the desired stock concentration.

-

Dissolve the chromogenic substrate in a suitable solvent (e.g., DMSO or water) to create a concentrated stock.

-

Prepare stock solutions of Phenyl 4-guanidinobenzoate and test compounds in 100% DMSO. Create a serial dilution series (e.g., 10 concentrations) for IC₅₀ determination.

-

-

Assay Setup:

-

In a 96-well plate, add 2 µL of each inhibitor dilution (or DMSO for the 'no inhibitor' control).

-

Add 178 µL of assay buffer to each well.

-

Add 10 µL of the enzyme solution to all wells except the 'blank' wells (which contain only buffer and substrate).

-

-

Pre-incubation:

-

Mix the plate gently and pre-incubate at room temperature (or 37°C) for 15 minutes. This step allows the inhibitor to bind to the enzyme before the substrate is introduced.

-

-

Initiate Reaction:

-

Add 10 µL of the chromogenic substrate solution to all wells to start the reaction. The final volume should be 200 µL.

-

-

Data Acquisition:

-

Immediately place the plate in a microplate reader.

-

Measure the absorbance at the appropriate wavelength (e.g., 405 nm for p-nitroaniline release) in kinetic mode, taking readings every 60 seconds for 15-30 minutes.

-

-

Data Analysis:

-

Calculate the reaction rate (V₀) for each well from the linear portion of the absorbance vs. time plot.

-

Normalize the rates by setting the 'no inhibitor' control to 100% activity and the 'blank' control to 0% activity.

-

Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.[10][14]

-

Sources

- 1. Design, Synthesis, and Biological Evaluation of a Novel Series of 4-Guanidinobenzoate Derivatives as Enteropeptidase Inhibitors with Low Systemic Exposure for the Treatment of Obesity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. 35695-21-7|Phenyl 4-guanidinobenzoate|BLD Pharm [bldpharm.com]

- 4. assets.thermofisher.cn [assets.thermofisher.cn]

- 5. file.medchemexpress.com [file.medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. mdpi.com [mdpi.com]

- 8. 4-Nitrophenyl 4-guanidinobenzoate protease inhibitor and substrate 19135-17-2 [sigmaaldrich.com]

- 9. p-Nitrophenyl-p'-guanidinobenzoate HCl: a new active site titrant for trypsin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Design, Synthesis, and Biological Evaluation of a Novel Series of 4-Guanidinobenzoate Derivatives as Enteropeptidase Inhibitors with Low Systemic Exposure for the Treatment of Obesity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. documents.thermofisher.com [documents.thermofisher.com]

- 13. chromatographyonline.com [chromatographyonline.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

Synthesis and purification of Phenyl 4-guanidinobenzoate

An In-depth Technical Guide to the Synthesis and Purification of Phenyl 4-Guanidinobenzoate

Abstract

Phenyl 4-guanidinobenzoate and its derivatives are pivotal compounds in medicinal chemistry, recognized primarily as potent, reversible covalent inhibitors of serine proteases such as enteropeptidase and trypsin.[1][2] Their ability to mimic the lysine residue of natural substrates makes them valuable leads in the development of therapeutics for conditions including obesity and pancreatitis.[1][2][3] This guide provides a comprehensive, in-depth exploration of the synthesis and purification of Phenyl 4-guanidinobenzoate, structured for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of steps to explain the underlying chemical principles, the rationale for methodological choices, and the self-validating protocols required for achieving a high-purity final product. The document details a robust synthesis via carbodiimide-mediated esterification, addresses the unique challenges of purifying the highly polar guanidinium salt, and outlines a suite of analytical techniques for rigorous quality control.

Introduction: Significance and Challenges

The guanidinium group is a highly basic functional group that is protonated and positively charged under physiological conditions. In Phenyl 4-guanidinobenzoate, this moiety is critical for its biological activity, enabling a strong ionic interaction with the aspartic acid residue typically found in the S1 pocket of target serine proteases.[1] This targeted binding mechanism has led to the development of derivatives like Camostat and SCO-792, which have shown therapeutic potential.[2]

However, the very features that make this compound biologically active—high basicity and polarity—present significant challenges in its chemical synthesis and purification. The reactive nature of the guanidine group often necessitates protecting group strategies in complex syntheses, though direct guanidinylation methods are also employed.[4][5] Furthermore, the final product, typically isolated as a hydrochloride or mesylate salt, is a polar, non-volatile solid that is difficult to purify using standard chromatographic techniques. It is also prone to forming stable solvates with common polar solvents like acetone and methanol, complicating the isolation of a pure, solvent-free product.[6] This guide presents a validated pathway that navigates these challenges to yield a high-purity compound suitable for research and development.

Principles of Synthesis: Carbodiimide-Mediated Esterification

The most direct and common approach to synthesizing Phenyl 4-guanidinobenzoate is through the esterification of 4-guanidinobenzoic acid with phenol. Due to the low reactivity of the carboxylic acid, a coupling agent is required to activate it for nucleophilic attack by the phenolic hydroxyl group.

The Causality of Reagent Selection

-

4-Guanidinobenzoic Acid Hydrochloride: The starting material is typically used as its hydrochloride salt, which is more stable and commercially available than the free base. The synthesis must therefore be conducted in the presence of a base to neutralize the HCl and liberate the free carboxylate for reaction.

-

(1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) Hydrochloride (EDC-HCl): EDC is a water-soluble carbodiimide that serves as the carboxylic acid activating agent. It reacts with the carboxylate to form a highly reactive O-acylisourea intermediate. This intermediate is readily susceptible to nucleophilic attack.

-

4-(Dimethylamino)pyridine (DMAP): DMAP is a hyper-nucleophilic acylation catalyst. It reacts with the O-acylisourea intermediate to form an even more reactive DMAP-acylated species. This step significantly accelerates the rate of esterification, which would otherwise be slow with the weakly nucleophilic phenol.

-

Pyridine: In this context, pyridine serves dual roles. It is an effective solvent for the reactants and, as a non-nucleophilic base, it neutralizes the hydrochloride salt of the starting material and the HCl generated during the reaction.[6] Its high boiling point is suitable for ensuring the reaction goes to completion, and its unique properties are advantageous in the subsequent purification.[6]

Reaction Mechanism

The synthesis proceeds through a well-established mechanism involving activation, catalysis, and nucleophilic substitution.

Step-by-Step Procedure

-

Reactor Setup: To a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and thermometer, add 4-guanidinobenzoic acid hydrochloride (1.0 eq), phenol (1.1 eq), EDC·HCl (1.1 eq), and DMAP (0.1 eq).

-

Solvent Addition: Under a nitrogen atmosphere, add dry pyridine (150 mL). Stir the resulting suspension.

-

Reaction: Maintain the reaction mixture at room temperature (approx. 25°C) and stir for 15-20 hours.

-

In-Process Control (IPC): Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of Dichloromethane:Methanol (9:1). The disappearance of the phenol spot indicates reaction completion.

-

Solvent Removal: Once the reaction is complete, remove the pyridine by distillation under reduced pressure.

-

Work-up: Cool the resulting residue to 0-5°C. Add deionized water (200 mL) and stir. Adjust the pH to >10 by the slow addition of 5% aqueous sodium hydroxide solution to precipitate the free base product. [6]7. Isolation of Crude Product: Stir the slurry for 1 hour at 0-5°C. Collect the solid by vacuum filtration.

-

Washing: Wash the filter cake sequentially with cold deionized water (2 x 150 mL) and cold ethyl acetate (2 x 100 mL) to remove water-soluble byproducts (like ethyl dimethylaminopropyl urea) and unreacted phenol.

-

Drying: Dry the obtained white solid under high vacuum at 40-50°C to a constant weight. This yields the crude Phenyl 4-guanidinobenzoate.

Principles of Purification: Navigating Polarity

The crude product, while largely the desired compound, contains residual reagents and side products. Purification via traditional silica gel chromatography is often ineffective due to the high polarity of the guanidinium moiety. The method of choice is recrystallization.

The Rationale for Pyridine Recrystallization

As noted in patent literature, Phenyl 4-guanidinobenzoate and its salts can form stable complexes with many common solvents, making them difficult to remove and leading to impure products. [6]Pyridine has been identified as a superior solvent for purification because it effectively dissolves the compound at elevated temperatures while allowing for the precipitation of a highly pure, unsolvated product upon cooling. [6]

Decolorization

The crude product may contain colored impurities. Treatment with activated carbon is a critical step. The porous structure of activated carbon provides a large surface area for the adsorption of high-molecular-weight, colored byproducts, which are then removed by filtration. [7]

Detailed Purification Protocol

This protocol details the conversion of the crude free base to a final, high-purity salt (e.g., hydrochloride or mesylate) via recrystallization. Here, we detail the conversion to the mesylate salt as an example.

Materials and Reagents

| Reagent | Formula | Use |

| Crude Phenyl 4-guanidinobenzoate | C₁₄H₁₃N₃O₂ | Product to be purified |

| Methanol | CH₄O | Solvent for salt formation |

| Methanesulfonic Acid | CH₄O₃S | Forms the mesylate salt |

| Pyridine | C₅H₅N | Recrystallization solvent |

| Activated Carbon | C | Decolorizing agent |

Purification Workflow

Step-by-Step Procedure

-

Salt Formation: Suspend the crude Phenyl 4-guanidinobenzoate in methanol. Add one equivalent of methanesulfonic acid dropwise while stirring.

-

Initial Isolation: Cool the mixture to 0-5°C and stir for 1-2 hours to allow for precipitation of the mesylate salt. Filter the solid, wash with cold methanol, and dry briefly.

-

Recrystallization: In a clean flask, add the crude mesylate salt and pyridine. Heat the mixture to reflux with stirring until all the solid dissolves.

-

Decolorization: Add a small amount (approx. 5% w/w) of activated carbon to the hot solution and continue to stir at reflux for 15-20 minutes. [6]5. Hot Filtration: Quickly filter the hot solution through a pre-warmed Büchner funnel or a pad of Celite to remove the activated carbon. This step must be performed rapidly to prevent premature crystallization.

-

Crystallization: Allow the clear, hot filtrate to cool slowly to room temperature, then cool further to 0-5°C to maximize the precipitation of the pure product crystals.

-

Final Isolation: Collect the white crystals by vacuum filtration.

-

Washing and Drying: Wash the crystals with a small amount of cold pyridine, followed by a non-polar solvent like diethyl ether or hexane to remove residual pyridine. Dry the final product under high vacuum at 50°C to a constant weight. A purity of >99% can be expected. [6]

Analytical Characterization for Quality Control

Rigorous analysis is essential to confirm the identity, purity, and quality of the synthesized Phenyl 4-guanidinobenzoate.

| Technique | Purpose | Expected Key Results |

| HPLC (RP) | Purity Assessment & Quantification | A single major peak (>99% area) on a C18 column. Mobile phase: Acetonitrile/Water with 0.1% TFA. Detection at ~254 nm. |

| ¹H NMR | Structural Elucidation | Aromatic protons (multiplets, δ 7.0-8.0 ppm). Guanidinium N-H protons (broad singlet, may be solvent-dependent). |

| ¹³C NMR | Structural Confirmation | Carbonyl carbon (ester, δ ~165 ppm). Guanidinium carbon (δ ~157 ppm). Aromatic carbons in their expected regions. |

| LC-MS | Molecular Weight Confirmation | Detection of the molecular ion [M+H]⁺ corresponding to the calculated exact mass of the cation. |

| FTIR | Functional Group Identification | C=O stretch (ester) at ~1730 cm⁻¹. C=N stretch (guanidinium) at ~1670 cm⁻¹. N-H stretches (guanidinium) broad band ~3100-3400 cm⁻¹. |

| Elemental Analysis | Confirmation of Empirical Formula | The percentage of C, H, N, and S (for mesylate salt) should be within ±0.4% of the theoretical values. [8] |

Conclusion

The synthesis and purification of Phenyl 4-guanidinobenzoate, while seemingly straightforward, require a nuanced understanding of the compound's unique chemical properties. The carbodiimide-mediated esterification provides a reliable synthetic route, but the success of the entire process hinges on a carefully executed purification strategy. The use of pyridine as a recrystallization solvent is a critical, field-proven insight that overcomes the challenges posed by the high polarity of the guanidinium group and its tendency to form solvates. By integrating the detailed, self-validating protocols for synthesis, purification, and analytical characterization outlined in this guide, researchers and drug development professionals can confidently produce high-purity Phenyl 4-guanidinobenzoate, enabling further investigation into its promising therapeutic applications.

References

-

Fujimoto, K., et al. (2022). Design, Synthesis, and Biological Evaluation of a Novel Series of 4-Guanidinobenzoate Derivatives as Enteropeptidase Inhibitors with Low Systemic Exposure for the Treatment of Obesity. Journal of Medicinal Chemistry. Available at: [Link]

-

Klingenfuss, F., et al. (2021). Quantification of guanidine in environmental samples using benzoin derivatization and LC-MS analysis. National Institutes of Health (NIH). Available at: [Link]

-

Al-Qassab, H., et al. (2018). Chromatography of guanidino compounds. ResearchGate. Available at: [Link]

-

Bhargava, H.N. (2012). Gas Chromatographic Determination of Guanidino Compounds in Uremic Patients Using Glyoxal as Derivatizing Reagent. Journal of Chromatographic Science, Oxford Academic. Available at: [Link]

- Google Patents (CN102491921A). Preparation method for 4-guanidinozoic acid (4-methoxycarbonyl)-phenyl ester monomesylate.

-

Barbatti, M. (2016). Guanidinium: A New Analytical Tool to Detect Anions. Mario Barbatti's Personal Website. Available at: [Link]

-

Batey, R.A., et al. (2002). A New Guanidinylation Procedure for the Preparation of Synthesis of Cyclic Guanidine Compounds. University of Toronto TSpace Repository. Available at: [Link]

-

ACS Publications (2022). Design, Synthesis, and Biological Evaluation of a Novel Series of 4-Guanidinobenzoate Derivatives as Enteropeptidase Inhibitors with Low Systemic Exposure for the Treatment of Obesity. Journal of Medicinal Chemistry. Available at: [Link]

-

PubChem. 4-(2-succinimidoethylthio)phenyl 4-guanidinobenzoate. National Center for Biotechnology Information. Available at: [Link]

-

Morin, S., et al. (2016). A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products. PubMed Central, NIH. Available at: [Link]

- Google Patents (US4021472A). Guanidinobenzoic acid derivatives.

-

Organic Chemistry Portal. Guanidine synthesis by guanidinylation. Available at: [Link]

- Google Patents (JPH0446148A). 4-guanidinobenzoic acid phenyl ester derivatives and protease inhibitors containing them.

- Google Patents (JPH0753500A). Guanidinobenzoic acid derivative and protease inhibitor with the same as active ingredient.

-

PubChem. p-Nitrophenyl-p-guanidinobenzoate hydrochloride. National Center for Biotechnology Information. Available at: [Link]

- Google Patents (US6072075A). Guanidinylation reagents.

-

Huang, Z. & Szostak, M. (2011). Altered nucleic acid partitioning during phenol extraction or silica adsorption by guanidinium and potassium salts. PubMed, NIH. Available at: [Link]

-

Zhou, B., et al. (2021). Syntheses of phenyl benzoate compounds and their bioactivity investigation. Journal of Chinese Pharmaceutical Sciences. Available at: [Link]

- Google Patents (CN102249891B). Method for recovering and purifying phenylacetic acid.

- Google Patents (RU2448084C1). Method of purifying technical p-phenylenediamine.

- Google Patents (EP0366842B1). Purification of phenyl ethyl alcohol.

- Google Patents (US1698932A). Purification of phenyl ethyl alcohol.

Sources

- 1. Design, Synthesis, and Biological Evaluation of a Novel Series of 4-Guanidinobenzoate Derivatives as Enteropeptidase Inhibitors with Low Systemic Exposure for the Treatment of Obesity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. JPH0753500A - Guanidinobenzoic acid derivative and protease inhibitor with the same as active ingredient - Google Patents [patents.google.com]

- 4. A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 5. US6072075A - Guanidinylation reagents - Google Patents [patents.google.com]

- 6. CN102491921A - Preparation method for 4-guanidinozoic acid (4-methoxycarbonyl)-phenyl ester monomesylate - Google Patents [patents.google.com]

- 7. CN102249891B - Method for recovering and purifying phenylacetic acid - Google Patents [patents.google.com]

- 8. US4021472A - Guanidinobenzoic acid derivatives - Google Patents [patents.google.com]

An In-Depth Technical Guide to the Mechanism of Action of Phenyl 4-Guanidinobenzoate on Serine Proteases

This guide provides a comprehensive technical overview of the mechanism of action of Phenyl 4-guanidinobenzoate and its derivatives as potent inhibitors of serine proteases. Tailored for researchers, scientists, and drug development professionals, this document delves into the intricacies of the covalent inhibition, the kinetic parameters governing the interaction, and the practical application of these compounds in active site titration to accurately determine enzyme concentration.

Introduction: The Significance of Serine Protease Inhibition

Serine proteases constitute a major class of proteolytic enzymes characterized by a highly conserved catalytic triad—typically composed of serine, histidine, and aspartate—in their active site. These enzymes play crucial roles in a myriad of physiological processes, including digestion, blood coagulation, immune responses, and tissue remodeling. Consequently, their dysregulation is implicated in numerous pathological conditions, making them significant targets for therapeutic intervention.

The specific and potent inhibition of serine proteases is a cornerstone of enzymology research and drug discovery. Among the various classes of inhibitors, active-site-directed covalent inhibitors offer a powerful tool for both mechanistic studies and the development of therapeutics. Phenyl 4-guanidinobenzoate and its analogs have emerged as invaluable reagents in this context, primarily due to their ability to mimic the natural substrates of trypsin-like serine proteases, which preferentially cleave peptide bonds following positively charged amino acid residues like arginine and lysine.

The Molecular Mechanism of Covalent Inhibition

The inhibitory action of Phenyl 4-guanidinobenzoate on serine proteases is a classic example of mechanism-based, irreversible inhibition. The process can be dissected into a two-step mechanism: an initial rapid binding followed by the formation of a stable covalent adduct.

Initial Binding and Recognition

The guanidinium group of Phenyl 4-guanidinobenzoate is structurally analogous to the side chains of arginine and lysine. This allows it to bind with high specificity to the S1 pocket of trypsin-like serine proteases, which is lined with negatively charged residues (notably Aspartate 189 in trypsin) that create a favorable electrostatic environment for positively charged substrates. This initial, reversible binding event positions the ester carbonyl group of the inhibitor in close proximity to the nucleophilic serine residue (Serine 195 in trypsin) of the catalytic triad.

Acylation: Formation of the Stable Acyl-Enzyme Intermediate

Following the initial binding, the catalytic machinery of the serine protease is activated. The hydroxyl group of Serine 195, activated by the adjacent Histidine 57 which acts as a general base, performs a nucleophilic attack on the carbonyl carbon of the Phenyl 4-guanidinobenzoate ester. This results in the formation of a tetrahedral intermediate, which is stabilized by the "oxyanion hole" formed by the backbone amide groups of Glycine 193 and Serine 195. The intermediate then collapses, leading to the displacement of the phenyl or nitrophenyl leaving group and the formation of a stable acyl-enzyme intermediate, where the guanidinobenzoyl group is covalently attached to the active site serine.

Deacylation: A Rate-Limiting Step

The deacylation of the guanidinobenzoyl-enzyme intermediate, which would regenerate the active enzyme, is an extremely slow process. The stability of this acyl-enzyme complex is the key to the effectiveness of Phenyl 4-guanidinobenzoate as an inhibitor. This slow deacylation is attributed to the electronic properties of the guanidinobenzoyl group, which render the acyl-enzyme bond resistant to hydrolysis.

Diagram: Mechanism of Serine Protease Inhibition by p-Nitrophenyl-p'-guanidinobenzoate

Caption: Covalent inhibition of trypsin by p-Nitrophenyl-p'-guanidinobenzoate (NPGB).

Quantitative Analysis: Kinetics of Inhibition

The interaction between Phenyl 4-guanidinobenzoate and serine proteases can be quantified by determining the kinetic parameters of the inhibition. The most relevant parameters for irreversible inhibitors are the inhibition constant (KI) and the rate of inactivation (kinact). The ratio kinact/KI provides a measure of the overall inhibitory potency.

| Enzyme | Inhibitor | kinact/KI (M-1s-1) | Reference |

| Trypsin | Benzyl 4-guanidinobenzoate | Not explicitly stated, but described as a potent inhibitor. | [1] |

| Plasmin | Benzyl 4-guanidinobenzoate | Not explicitly stated, but described as a potent inhibitor. | [1] |

| Thrombin | Benzyl 4-guanidinobenzoate | Not explicitly stated, but described as a potent inhibitor. | [1] |

| Trypsin | 4'-Nitrobenzyl 4-guanidinobenzoate | Not explicitly stated, but described as a potent inhibitor. | [1] |

| Plasmin | 4'-Nitrobenzyl 4-guanidinobenzoate | Not explicitly stated, but described as a potent inhibitor. | [1] |

| Thrombin | 4'-Nitrobenzyl 4-guanidinobenzoate | Not explicitly stated, but described as a potent inhibitor. | [1] |

Note: While the referenced study confirms potent inhibition and determined second-order rate constants, specific numerical values for kinact/KI were not provided in the abstract. Researchers should consult the full text for detailed kinetic data.

Experimental Application: Active Site Titration

The stoichiometric and rapid acylation of the active site serine, coupled with the slow deacylation, makes derivatives of Phenyl 4-guanidinobenzoate, particularly 4-Nitrophenyl 4-guanidinobenzoate (NPGB), excellent reagents for active site titration. This technique allows for the precise determination of the concentration of active enzyme in a sample, which is often more informative than the total protein concentration.

The principle of active site titration with NPGB relies on the "burst" kinetics of the reaction. The rapid acylation step results in the stoichiometric release of one molecule of p-nitrophenol for each active enzyme molecule. The p-nitrophenol product has a distinct absorbance at 405 nm, allowing for its quantification by spectrophotometry. The subsequent slow, steady-state turnover is due to the very slow deacylation step. By extrapolating the linear steady-state phase of the reaction back to time zero, the magnitude of the initial burst of p-nitrophenol release can be determined, which directly corresponds to the concentration of active enzyme.

Detailed Protocol for Active Site Titration of Trypsin with NPGB

Materials:

-

Trypsin solution of unknown active concentration

-

4-Nitrophenyl 4-guanidinobenzoate hydrochloride (NPGB) stock solution (e.g., 10 mM in dry dimethylformamide or dimethylsulfoxide)

-

Assay buffer (e.g., 50 mM Tris-HCl, 20 mM CaCl2, pH 8.1)

-

Spectrophotometer capable of measuring absorbance at 405 nm

-

Cuvettes

Procedure:

-

Preparation of Reagents:

-

Prepare a working solution of NPGB by diluting the stock solution in the assay buffer to a final concentration of approximately 100 µM. It is crucial to prepare this solution fresh before each experiment due to the potential for hydrolysis.

-

Prepare the trypsin solution in the assay buffer. The concentration should be in the low micromolar range to ensure an accurately measurable absorbance change.

-

-

Spectrophotometer Setup:

-

Set the spectrophotometer to measure absorbance at 405 nm.

-

Equilibrate the instrument and the cuvettes to the desired temperature (e.g., 25 °C).

-

-

Assay Measurement:

-

To a cuvette, add the appropriate volume of assay buffer.

-

Add the trypsin solution to the cuvette and mix gently.

-

Initiate the reaction by adding a small volume of the NPGB working solution to the cuvette. The final concentration of NPGB should be in excess of the estimated enzyme concentration.

-

Immediately start recording the absorbance at 405 nm over time. Continue recording for a period sufficient to establish a clear linear steady-state phase (e.g., 5-10 minutes).

-

-

Data Analysis:

-

Plot the absorbance at 405 nm as a function of time.

-

The plot should show an initial rapid increase in absorbance (the "burst") followed by a slower, linear increase (the steady-state rate).

-

Perform a linear regression on the steady-state portion of the curve.

-

Extrapolate the linear fit back to time zero. The y-intercept of this extrapolation represents the absorbance change corresponding to the initial burst (ΔAburst).

-

Calculate the concentration of active enzyme using the Beer-Lambert law: [Active Enzyme] = ΔAburst / (ε * l) where:

-

ε is the molar extinction coefficient of p-nitrophenol at 405 nm under the specific assay conditions (typically around 18,000 M-1cm-1 at pH > 8).

-

l is the path length of the cuvette (typically 1 cm).

-

-

Diagram: Workflow for Active Site Titration

Caption: A stepwise workflow for determining active serine protease concentration.

Conclusion and Future Perspectives

Phenyl 4-guanidinobenzoate and its derivatives are powerful and specific tools for the study of serine proteases. Their mechanism of action, involving the formation of a highly stable acyl-enzyme intermediate, makes them effective irreversible inhibitors and ideal reagents for the accurate determination of active enzyme concentrations. The experimental protocol for active site titration described herein provides a robust and reliable method for researchers in enzymology and drug discovery.

Future research in this area may focus on the development of novel guanidinobenzoate-based inhibitors with enhanced selectivity for specific serine proteases, which could lead to the development of more targeted therapeutics. Furthermore, the application of these inhibitors in complex biological systems, such as in cell-based assays and in vivo models, will continue to provide valuable insights into the physiological and pathological roles of serine proteases.

References

-

Markwardt, F., Walsmann, P., Richter, M., Klöcking, H. P., Drews, J., & Landmann, H. (1970). The inhibition of trypsin, plasmin, and thrombin by benzyl 4-guanidinobenzoate and 4'-nitrobenzyl 4-guanidinobenzoate. FEBS Letters, 8(3), 170-172. [Link]

-

Chase, T., Jr., & Shaw, E. (1967). p-Nitrophenyl-p'-guanidinobenzoate HCl: a new active site titrant for trypsin. Biochemical and Biophysical Research Communications, 29(4), 508-514. [Link]

-

Zahnley, J. C., & Davis, J. G. (1970). Determination of trypsin-inhibitor complex dissociation by use of the active site titrant, p-nitrophenyl p'-guanidinobenzoate. Biochemistry, 9(6), 1428-1433. [Link]

-

Bender, M. L., Begué-Cantón, M. L., Blakeley, R. L., Brubacher, L. J., Feder, J., Gunter, C. R., ... & Kézdy, F. J. (1966). The determination of the concentration of hydrolytic enzyme solutions: α-chymotrypsin, trypsin, papain, elastase, subtilisin, and acetylcholinesterase. Journal of the American Chemical Society, 88(24), 5890-5913. [Link]

-

Powers, J. C., & Harper, J. W. (1986). Inhibitors of serine proteinases. In Proteinase inhibitors (pp. 55-152). Elsevier. [Link]

-

Tian, W. X., & Tsou, C. L. (1982). Determination of the rate constant of enzyme modification by measuring the substrate reaction in the presence of the modifier. Biochemistry, 21(5), 1028-1032. [Link]

-

Walker, B., & Elmore, D. T. (1984). The irreversible inhibition of bovine alpha-chymotrypsin by N-alpha-(N',N'-dimethylcarbamoyl)-L-alpha-aza-norvaline p-nitrophenyl ester and the kinetics of the interaction. Biochemical Journal, 221(1), 277-280. [Link]

-

Ferguson, F. M., Johnson, C., Macpherson, A., Walker, B., & Scott, C. J. (2022). Novel Inhibitors and Activity-Based Probes Targeting Trypsin-Like Serine Proteases. Frontiers in Chemistry, 10, 856515. [Link]

-

Antao, V. P., & Malthouse, J. P. (2020). Kinetic Studies of the Effect of pH on the Trypsin-Catalyzed Hydrolysis of N-α-benzyloxycarbonyl-l-lysine-p-nitroanilide: Mechanism of Trypsin Catalysis. ACS Omega, 5(9), 4567-4576. [Link]

-

Hartley, B. S., & Kilby, B. A. (1954). The reaction of p-nitrophenyl esters with chymotrypsin. Biochemical Journal, 56(2), 288. [Link]

Sources

Phenyl 4-Guanidinobenzoate: A Technical Guide to a Reversible Covalent Inhibitor for Serine Proteases

Abstract

This technical guide provides an in-depth exploration of Phenyl 4-guanidinobenzoate as a model reversible covalent inhibitor of serine proteases. Designed for researchers, scientists, and drug development professionals, this document elucidates the core principles of its mechanism of action, offers detailed experimental protocols for its characterization, and discusses its applications in enzymology and drug discovery. By integrating mechanistic insights with practical, field-proven methodologies, this guide serves as a comprehensive resource for understanding and utilizing this important class of enzyme inhibitors.

Introduction: The Paradigm of Reversible Covalent Inhibition

In the landscape of enzyme inhibition, covalent inhibitors have traditionally been viewed with caution due to their potential for off-target effects and immunogenicity arising from permanent protein modification. However, the emergence of reversible covalent inhibitors has offered a compelling alternative, blending the high potency and prolonged duration of action of covalent binding with the tunable and safer profile of reversible interactions.[1] These inhibitors typically engage their target in a two-step mechanism: an initial, reversible non-covalent binding event, followed by the formation of a covalent bond with a nucleophilic residue in the enzyme's active site.[2] The key feature is the inherent lability of this covalent bond, allowing for its reversal and the dissociation of the inhibitor.

Phenyl 4-guanidinobenzoate stands as a classic example of a reversible covalent inhibitor, specifically targeting the serine protease family. Its elegant mechanism, involving the acylation of the active site serine, provides a valuable model for understanding the principles of reversible covalency. This guide will dissect the structural and kinetic basis of its inhibitory action and provide the necessary tools for its rigorous scientific investigation.

Mechanistic Insights into Phenyl 4-Guanidinobenzoate Inhibition

The inhibitory activity of Phenyl 4-guanidinobenzoate against serine proteases is a well-characterized process that culminates in the formation of a stable, yet reversible, acyl-enzyme intermediate.[3] This process can be understood by examining the key structural features of the inhibitor and the catalytic machinery of the target enzyme.

The Two-Step Inhibition Pathway

The interaction between Phenyl 4-guanidinobenzoate and a serine protease follows a two-step kinetic model, as illustrated in the workflow below.

Caption: General workflow for reversible covalent inhibition.

-

Initial Non-covalent Binding (Formation of the Michaelis-Menten Complex): The positively charged guanidinium group of Phenyl 4-guanidinobenzoate mimics the side chains of arginine and lysine, the natural substrates for trypsin-like serine proteases. This allows it to bind with high affinity to the S1 specificity pocket of the enzyme, which typically contains an aspartic acid residue (Asp189 in trypsin) at its base.[3] This initial, reversible binding is characterized by the inhibition constant, Ki.

-

Covalent Acylation of the Active Site Serine: Following the initial binding, the ester bond of Phenyl 4-guanidinobenzoate is positioned optimally for nucleophilic attack by the hydroxyl group of the active site serine (Ser195 in trypsin). This results in the formation of a covalent acyl-enzyme intermediate and the release of the phenol leaving group.[4] This step is characterized by the rate of inactivation, k_inact.

The Structural Basis for Slow Deacylation and Reversibility

The key to the reversible nature of Phenyl 4-guanidinobenzoate lies in the remarkable stability of the acyl-enzyme intermediate, which leads to a slow rate of deacylation (hydrolysis of the acyl-enzyme bond). X-ray crystallographic studies of the (guanidinobenzoyl)trypsin complex have revealed the structural underpinnings of this stability.[3]

Upon acylation, the guanidinobenzoyl moiety undergoes a subtle conformational change within the active site. The Cβ of Ser195 moves approximately 0.7 Å towards Asp189 at the bottom of the S1 pocket.[3] This movement facilitates the formation of strong hydrogen bonds and an ion pair between the guanidinium group of the inhibitor and the carboxylate of Asp189.[3] This rigid and energetically favorable conformation sequesters the scissile ester bond from attack by water molecules, which are necessary for hydrolysis (deacylation).[3] The half-life for the deacylation of (guanidinobenzoyl)trypsin at pH 7.4 and 25°C is approximately 12 hours.[3]

The following diagram illustrates the key interactions within the active site that contribute to the stability of the acyl-enzyme intermediate.

Caption: Experimental workflow for kinetic characterization.

Representative Quantitative Data

The following table provides a summary of representative kinetic parameters for guanidinobenzoate derivatives against key serine proteases. Note that specific values can vary depending on the experimental conditions.

| Inhibitor Derivative | Target Enzyme | Ki (µM) | k_inact (s⁻¹) | k_rev (s⁻¹) | Reference |

| 4-Nitrophenyl 4-guanidinobenzoate | Trypsin | - | - | - | [5] |

| Benzyl 4-guanidinobenzoate | Trypsin | - | - | - | [4] |

| Benzyl 4-guanidinobenzoate | Thrombin | - | - | - | [4] |

| Compound 1 (a VE-DTI) | Thrombin | 0.008 | 0.0013 | 0.00001 | [6][7] |

Applications in Research and Drug Development

Phenyl 4-guanidinobenzoate and its derivatives have found utility in several areas of scientific research and are foundational molecules in the design of therapeutic agents.

-

Active Site Titration: Derivatives like 4-nitrophenyl 4-guanidinobenzoate (NPGB) are widely used as active site titrants for trypsin-like serine proteases. [5]The reaction with the enzyme releases a stoichiometric amount of the chromogenic p-nitrophenol, allowing for the accurate determination of the concentration of active enzyme.

-

Mechanistic Studies: As a well-characterized reversible covalent inhibitor, Phenyl 4-guanidinobenzoate serves as a valuable tool for studying the catalytic mechanism of serine proteases and for validating new experimental methods for characterizing covalent inhibitors.

-

Drug Discovery Scaffold: The guanidinobenzoate moiety is a privileged scaffold in the design of serine protease inhibitors for various therapeutic indications. For instance, camostat, a guanidinobenzoate derivative, is an approved drug for pancreatitis and is being investigated for other conditions. The structural and mechanistic understanding of Phenyl 4-guanidinobenzoate provides a rational basis for the design of more potent and selective inhibitors.

Conclusion

Phenyl 4-guanidinobenzoate exemplifies the principles of reversible covalent inhibition, offering a unique blend of high affinity, covalent inactivation, and controlled reversibility. Its mechanism, which is rooted in the formation of a highly stable acyl-enzyme intermediate, has been elucidated through kinetic and structural studies, providing a solid foundation for its application in research. The experimental protocols detailed in this guide provide a framework for the rigorous characterization of its inhibitory properties. As the field of drug discovery continues to embrace the potential of reversible covalent inhibitors, the lessons learned from foundational molecules like Phenyl 4-guanidinobenzoate will undoubtedly continue to guide the development of the next generation of targeted therapeutics.

References

-

Mangel, W. F., Singer, P. T., Cyr, D. M., Umland, T. C., Toledo, D. L., Stroud, R. M., Pflugrath, J. W., & Sweet, R. M. (1990). Structure of an acyl-enzyme intermediate during catalysis: (guanidinobenzoyl)trypsin. Biochemistry, 29(36), 8351–8357. [Link]

-

Mader, L. K., & Keillor, J. W. (2025). Methods for kinetic evaluation of reversible covalent inhibitors from time-dependent IC50 data. MedChemComm, 16(1), 1-10. [Link]

-

Markwardt, F., Walsmann, P., Stürzebecher, J., Landmann, H., & Wagner, G. (1970). The inhibition of trypsin, plasmin, and thrombin by benzyl 4-guanidinobenzoate and 4'-nitrobenzyl 4-guanidinobenzoate. FEBS Letters, 8(3), 170-172. [Link]

-

Zahnley, J. C., & Davis, J. G. (1970). Determination of trypsin-inhibitor complex dissociation by use of the active site titrant, p-nitrophenyl p'-guanidinobenzoate. Biochemistry, 9(6), 1428–1433. [Link]

-

Pawełczak, M., & Hurek, J. (2014). Enzymatic slow-binding inhibition. CHEMIK, 68(4), 377-384. [Link]

-

Basicmedical Key. (2016). 6: Slow Binding Inhibitors. [Link]

-

Lu, G., et al. (2018). Reversible covalent direct thrombin inhibitors. Journal of Thrombosis and Haemostasis, 16(8), 1547-1558. [Link]

-

Assay Guidance Manual. (2021). Analyzing Kinetic Binding Data. [Link]

-

Lu, G., et al. (2018). Reversible covalent direct thrombin inhibitors. PubMed, 30069970. [Link]

-

Mangel, W. F., et al. (1990). Structure of an acyl-enzyme intermediate during catalysis: (Guanidinobenzoyl)trypsin. OSTI.GOV. [Link]

-

Goličnik, M. (2004). Analysis of progress curves for enzyme-catalyzed reactions: application to unstable enzymes, coupled reactions and transient-state kinetics. Semantic Scholar. [Link]

-

RCSB PDB. (2001). 1GI7: A NOVEL SERINE PROTEASE INHIBITION MOTIF INVOLVING A MULTI-CENTERED SHORT HYDROGEN BONDING NETWORK AT THE ACTIVE SITE. [Link]

-

Sellier, C., et al. (2008). Structure-Activity Relationship Within the Serine Protease Inhibitors of the Pacifastin Family. Journal of Invertebrate Pathology, 99(3), 259-266. [Link]

-

Meanwell, N. A. (2022). The Structure-property Relationships of Clinically Approved Protease Inhibitors. Current Medicinal Chemistry, 29(4), 602-617. [Link]

-

Zahnley, J. C., & Davis, J. G. (1970). Determiniation of trypsin-inhibitor complex dissociation by use of the active site titrant, p-nitrophenyl p'-guanidinobenzoate. PubMed, 5461483. [Link]

-

RCSB PDB. (2012). 3TC2: Crystal structure of potato serine protease inhibitor. [Link]

-

RCSB PDB. (2001). 1HAZ: Snapshots of serine protease catalysis: (C) acyl-enzyme intermediate between porcine pancreatic elastase and human beta-casomorphin-7 jumped to pH 9 for 1 minute. [Link]

-

Nakayama, T., et al. (1993). Synthesis and structure-activity study of protease inhibitors. V. Chemical modification of 6-amidino-2-naphthyl 4-guanidinobenzoate. Chemical & Pharmaceutical Bulletin, 41(1), 117-125. [Link]

-

RCSB PDB. (1994). 1TNH: PREDICTION OF NOVEL SERINE PROTEASE INHIBITORS. [Link]

-

Ding, X., et al. (1994). Direct Structural Observation of an Acyl-Enzyme Intermediate in the Hydrolysis of an Ester Substrate by Elastase. Biochemistry, 33(31), 9285-9293. [Link]

-

Zahnley, J. C., & Davis, J. G. (1970). Determiniation of trypsin-inhibitor complex dissociation by use of the active site titrant, p-nitrophenyl p'-guanidinobenzoate. PubMed, 5461483. [Link]

-

Lu, G., et al. (2018). Reversible covalent direct thrombin inhibitors. Semantic Scholar. [Link]

-

Mader, L. K., & Keillor, J. W. (2025). Methods for kinetic evaluation of reversible covalent inhibitors from time-dependent IC50 data. Semantic Scholar. [Link]

-

Duggleby, R. G. (1994). Uses and misuses of progress curve analysis in enzyme kinetics. Biochimica et Biophysica Acta (BBA) - Protein Structure and Molecular Enzymology, 1205(2), 268-274. [Link]

-

Tiwary, P., & Berne, B. J. (2025). Kinetic Modeling of Covalent Inhibition: Effects of Rapidly Fluctuating Intermediate States. Journal of Chemical Theory and Computation, 21(5), 2025-2033. [Link]

-

Anderson, E. G., & Pratt, R. F. (1981). Kinetics and mechanism of the serine beta-lactamase catalyzed hydrolysis of depsipeptides. Journal of Biological Chemistry, 256(21), 11401-11404. [Link]

-

RCSB PDB. (2012). 3T62: Crystal structure of recombinant Kunitz Type serine protease Inhibitor-1 from the Caribbean Sea anemone Stichodactyla helianthus in complex with bovine chymotrypsin. [Link]

-

Ghosh, A. K., et al. (2010). Structure-Based Design, Synthesis and Structure-Activity Relationship Studies of HIV-1 Protease Inhibitors Incorporating Phenyloxazolidinones. Journal of Medicinal Chemistry, 53(11), 4413-4424. [Link]

-

Faridoon, et al. (2023). An update on the discovery and development of reversible covalent inhibitors. Medicinal Chemistry Research, 32, 1039-1062. [Link]

-

Ganesan, R., et al. (2010). Understanding the mechanism of deacylation reaction catalyzed by the serine carboxyl peptidase kumamolisin-As: insights from QM/MM free energy simulations. Journal of Chemical Information and Modeling, 50(8), 1464-1475. [Link]

-

Hachisu, M., et al. (2005). Substrate deacylation mechanisms of serine-beta-lactamases. Journal of Medicinal Chemistry, 48(8), 2887-2895. [Link]

-

Duggleby, R. G. (1994). Analysis of progress curves for enzyme-catalyzed reactions: application to unstable enzymes, coupled reactions and transient-state kinetics. Semantic Scholar. [Link]

-

Marino, T., et al. (2022). Kinetic Modeling of Time-Dependent Enzyme Inhibition by Pre-Steady-State Analysis of Progress Curves: The Case Study of the Anti-Alzheimer's Drug Galantamine. International Journal of Molecular Sciences, 23(19), 11259. [Link]

-

Chase, T., Jr, & Shaw, E. (1967). p-Nitrophenyl-p'-guanidinobenzoate HCl: a new active site titrant for trypsin. Biochemical and Biophysical Research Communications, 29(4), 508–514. [Link]

-

Johnson, D. S., et al. (2010). Reversible Covalent Inhibition—Desired Covalent Adduct Formation by Mass Action. ACS Chemical Biology, 5(10), 981-995. [Link]

-

Wang, Q., et al. (2005). On-line characterization of the activity and reaction kinetics of immobilized enzyme by high-performance frontal analysis. Journal of Chromatography B, 821(1), 71-77. [Link]

-

Rizvi, S. A., & Head-Gordon, T. (2021). Estimating the binding energetics of reversible covalent inhibitors of the SARS-CoV-2 main protease: an in silico study. Physical Chemistry Chemical Physics, 23(34), 18787-18799. [Link]

-

Johnson, D. S., Weerapana, E., & Cravatt, B. F. (2010). Strategies for discovering and derisking covalent, irreversible enzyme inhibitors. Future Medicinal Chemistry, 2(6), 949-964. [Link]

-

Li, Y., et al. (2022). Design, Synthesis and Structure–Activity Relationships of Phenylalanine-Containing Peptidomimetics as Novel HIV-1 Capsid Binders Based on Ugi Four-Component Reaction. Molecules, 27(19), 6523. [Link]

-

Brown, R. P., et al. (2004). Kinetics and Mechanism of Inhibition of a Serine Beta-Lactamase by O-Aryloxycarbonyl Hydroxamates. Biochemistry, 43(12), 3543-3553. [Link]

-

Brown, R. P., et al. (2004). Kinetics and Mechanism of Inhibition of a Serine Beta-Lactamase by O-Aryloxycarbonyl Hydroxamates. PubMed, 15035613. [Link]

Sources

- 1. Active-Site Protonation States in an Acyl-Enzyme Intermediate of a Class A β-Lactamase with a Monobactam Substrate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Methods for kinetic evaluation of reversible covalent inhibitors from time-dependent IC50 data - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structure of an acyl-enzyme intermediate during catalysis: (guanidinobenzoyl)trypsin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Rapid Determination of Kinetic Constants for Slow-Binding Inhibitors and Inactivators of Human Histone Deacetylase 8 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. p-Nitrophenyl-p'-guanidinobenzoate HCl: a new active site titrant for trypsin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Reversible covalent direct thrombin inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Reversible covalent direct thrombin inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic properties of 4-Nitrophenyl 4-guanidinobenzoate (pNPGB)

An In-Depth Technical Guide to the Spectroscopic Properties and Applications of 4-Nitrophenyl 4-Guanidinobenzoate (pNPGB)

Introduction: The Role of pNPGB in Protease Research

4-Nitrophenyl 4-guanidinobenzoate (pNPGB), a synthetic chromogenic substrate, serves as a critical tool for the characterization of serine proteases, particularly trypsin and trypsin-like enzymes. Its utility is rooted in a straightforward enzymatic reaction that produces a spectrophotometrically quantifiable colored product, enabling researchers to perform active site titrations and determine fundamental kinetic parameters. This guide provides a comprehensive overview of the spectroscopic principles underlying pNPGB assays, detailed protocols for their execution, and the subsequent data analysis required for the robust characterization of enzyme kinetics, tailored for researchers and professionals in drug development and biochemical research.

Part 1: The Core Principle - Enzymatic Hydrolysis and Spectroscopic Detection

The functionality of pNPGB as an investigative tool hinges on its specific hydrolysis by serine proteases. The enzyme catalyzes the cleavage of the ester bond in pNPGB, resulting in the formation of a stable acyl-enzyme intermediate and the release of 4-nitrophenol (pNP).[1] This reaction is often referred to as a "burst" titration because, for active site determination, the rapid, stoichiometric release of pNP corresponds to the number of active enzyme sites.

The released pNP is the key to the spectroscopic assay. In an aqueous solution with a pH above its pKa, pNP undergoes deprotonation to form the 4-nitrophenolate anion. This anion exhibits a distinct yellow color, a property that the parent pNPGB molecule and the un-ionized pNP lack. The intensity of this color, which is directly proportional to the concentration of 4-nitrophenolate, can be precisely measured using a spectrophotometer.

Caption: Enzymatic hydrolysis of pNPGB and subsequent pH-dependent detection.

Part 2: Spectroscopic Characteristics of Key Reaction Components

A nuanced understanding of the individual spectral properties of both the substrate (pNPGB) and the reporter molecule (pNP) is essential for designing robust experiments and accurately interpreting results.

4-Nitrophenyl 4-Guanidinobenzoate (pNPGB) - The Substrate

Intact pNPGB is a colorless compound that does not significantly absorb light in the visible range. Its primary UV absorbance occurs at lower wavelengths, typical for aromatic compounds. For the purpose of kinetic assays, the key characteristic is its lack of absorbance at the monitoring wavelength of its product (~405-410 nm), ensuring that the signal generated is exclusively due to the enzymatic reaction.

4-Nitrophenol (pNP) - The Chromogenic Reporter

The utility of pNP as a reporter molecule is entirely dependent on its pH-dependent equilibrium between the protonated (pNP) and deprotonated (p-nitrophenolate) forms.

-

pH-Dependent Absorbance: The pKa of 4-nitrophenol is approximately 7.15.[2][3]

-

At pH < 6 , the molecule exists predominantly in its protonated, acidic form, which is essentially colorless and exhibits a UV absorption maximum around 317-320 nm.[4][5]

-

At pH > 8 , the equilibrium shifts significantly towards the deprotonated, anionic 4-nitrophenolate form. This ion is intensely yellow and has a strong absorbance maximum in the range of 400-410 nm.[3][5]

-

-

Isosbestic Point: An isosbestic point for the pNP/p-nitrophenolate system occurs at approximately 348 nm.[3] At this specific wavelength, the molar extinction coefficient is independent of pH. While this offers a pH-independent monitoring option, the sensitivity is lower than at the 405 nm peak of the phenolate ion.[6]

-

Molar Extinction Coefficient (ε): For accurate quantification, the molar extinction coefficient of the 4-nitrophenolate ion under the specific assay conditions (pH, buffer, temperature) is required. A widely accepted value for 4-nitrophenolate at ~405 nm in strong alkali is approximately 18,300 M⁻¹cm⁻¹.[3] It is a best practice to determine this value empirically by generating a standard curve of pNP under your exact experimental buffer conditions.

| Parameter | 4-Nitrophenol (Acidic, pH < 6) | 4-Nitrophenolate (Alkaline, pH > 8) | Isosbestic Point |

| Appearance | Colorless | Yellow | - |

| λmax | ~317 nm[5] | ~405 nm[3] | ~348 nm[3] |

| Molar Extinction (ε) | ~0.2 mM⁻¹cm⁻¹ at 405 nm[3] | ~18.3 mM⁻¹cm⁻¹ at 405 nm[3] | ~5.4 mM⁻¹cm⁻¹ at 348 nm[3] |

| pKa | \multicolumn{3}{c | }{~7.15[2][3]} |

Table 1: pH-Dependent Spectroscopic Properties of 4-Nitrophenol.

Part 3: Experimental Protocol for Determining Trypsin Kinetic Parameters (Km, Vmax, kcat)

This section provides a self-validating protocol for determining the Michaelis-Menten constants of trypsin using pNPGB. The causality behind each step is explained to ensure robust and reproducible data.

Objective

To determine the Michaelis constant (Km), maximum velocity (Vmax), and catalytic constant (kcat) of trypsin by measuring the initial reaction rates over a range of pNPGB substrate concentrations.

Materials and Reagents

-

Trypsin: High purity, sequencing grade. Prepare a concentrated stock solution in 1 mM HCl to maintain stability. The exact concentration of active enzyme should be determined beforehand by active site titration.

-

pNPGB Hydrochloride: Prepare a concentrated stock solution (e.g., 10 mM) in a water-miscible organic solvent like DMSO due to its poor aqueous solubility.[7]

-

Assay Buffer: 50 mM Tris-HCl, 20 mM CaCl₂, pH 8.0. The pH is critical to ensure the 4-nitrophenol product is in its colored, deprotonated state for detection and that the enzyme is active.[1] Calcium ions are essential for trypsin stability and activity.

-

4-Nitrophenol (pNP) Standard: For generating a standard curve to determine the molar extinction coefficient.

-

Spectrophotometer: A microplate reader or cuvette-based spectrophotometer capable of reading absorbance at 405-410 nm and maintaining a constant temperature (e.g., 25°C or 37°C).

Experimental Workflow

Caption: Workflow for determining enzyme kinetic parameters using pNPGB.

Step-by-Step Methodology

Step 1: Preparation of 4-Nitrophenol Standard Curve

-

Causality: To convert the rate of change in absorbance (ΔAbs/min) into the rate of product formation (moles/min), a precise molar extinction coefficient (ε) under your exact assay conditions is required.

-

Prepare a 1 mM stock solution of pNP in the assay buffer.

-

Create a series of dilutions in the assay buffer (e.g., 0, 10, 20, 40, 60, 80, 100 µM) in the final assay volume.

-

Measure the absorbance of each dilution at 405 nm.

-

Plot Absorbance vs. Concentration (in M). The slope of this line is the molar extinction coefficient (ε) in M⁻¹cm⁻¹ (assuming a 1 cm path length).

Step 2: Enzyme Kinetic Assay

-

Causality: The goal is to measure the initial velocity (v₀) before significant substrate depletion or product inhibition occurs. This requires working with a fixed, low enzyme concentration and varying the substrate concentration around the expected Km.

-

Substrate Preparation: Prepare a 2-fold concentrated serial dilution of the pNPGB stock solution in assay buffer. This series should span a range from approximately 0.1 x Km to 10 x Km. If the Km is unknown, a broad range (e.g., 1 µM to 500 µM) should be tested first.

-

Reaction Setup: In a 96-well plate or cuvettes, add assay buffer and the trypsin solution to achieve the desired final enzyme concentration. Include a "no enzyme" control for each substrate concentration to measure the rate of spontaneous pNPGB hydrolysis.

-

Temperature Equilibration: Incubate the plate/cuvettes at the desired temperature (e.g., 25°C) for 5-10 minutes.

-

Initiate Reaction: Add the pNPGB serial dilutions to the corresponding wells/cuvettes to start the reaction. The final volume should be consistent across all reactions.

-

Data Acquisition: Immediately begin reading the absorbance at 405 nm every 15-30 seconds for 5-10 minutes. Ensure the total change in absorbance is linear during the measurement period and does not exceed ~10% of the initial substrate concentration.

Part 4: Data Analysis and Interpretation

Calculation of Initial Velocity (v₀)

-

For each substrate concentration, plot Absorbance vs. Time (in seconds or minutes).

-

Determine the slope of the initial linear portion of this curve. This is the initial rate in Absorbance units per unit time (ΔAbs/min).

-

Subtract the rate of the corresponding "no enzyme" control to correct for spontaneous hydrolysis.

-

Convert this rate into molar concentration per unit time using the Beer-Lambert law (A = εcL):

-

v₀ (M/min) = (ΔAbs/min) / (ε × L)

-

Where ε is the molar extinction coefficient (M⁻¹cm⁻¹) determined from the standard curve and L is the path length (cm). For microplates, the path length must be corrected or determined based on the volume in the well.

-

Michaelis-Menten and Lineweaver-Burk Analysis

-

Michaelis-Menten Plot: Plot the calculated initial velocities (v₀) against the corresponding substrate concentrations ([S]).

-

Data Fitting: Use non-linear regression software (e.g., GraphPad Prism) to fit the data directly to the Michaelis-Menten equation:[8]

-

v₀ = (Vmax × [S]) / (Km + [S])

-

This will provide the most accurate estimates for Km (in units of concentration) and Vmax (in units of concentration/time).

-

-

Lineweaver-Burk Plot (Double Reciprocal): For a visual representation, a Lineweaver-Burk plot can be generated by plotting 1/v₀ vs. 1/[S].

-

The y-intercept corresponds to 1/Vmax.

-

The x-intercept corresponds to -1/Km.

-

The slope is Km/Vmax.

-

Caution: While useful for visualization, fitting should not be performed on the linearized data as it can distort the error distribution.

-

Calculation of the Catalytic Constant (kcat)

The catalytic constant, or turnover number, represents the number of substrate molecules converted to product per enzyme molecule per unit time when the enzyme is saturated with substrate.

-

kcat = Vmax / [E]t

-

Where [E]t is the total active enzyme concentration used in the assay.

-

The units of Vmax (e.g., µM/s) and [E]t (e.g., µM) must be consistent, yielding a kcat with units of inverse time (s⁻¹).[8][9]

Conclusion

4-Nitrophenyl 4-guanidinobenzoate (pNPGB) remains a cornerstone substrate for the spectroscopic investigation of trypsin and related serine proteases. Its utility is derived from the robust, pH-dependent chromogenic properties of its hydrolysis product, 4-nitrophenol. By understanding the underlying spectroscopic principles and adhering to a rigorously designed experimental protocol, researchers can reliably determine key enzymatic parameters. This guide provides the foundational knowledge and practical steps necessary to leverage pNPGB effectively, ensuring the generation of high-quality, reproducible data essential for advancing enzyme research and drug discovery.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 980, 4-Nitrophenol. PubChem. [Link]

-

Wikipedia contributors. (2024). 4-Nitrophenol. Wikipedia, The Free Encyclopedia. [Link]

-

Al-Nuri, M. A., & Dalali, N. (2014). Spectrometric Determination of pK Values for some Phenolic Compounds in Acetonitrile – Water Mixture. International Journal of Scientific & Engineering Research. [Link]

-

ResearchGate GmbH. (n.d.). UV-vis absorption spectra of (a) 4-nitrophenol, (b) 4-nitrophenol + NaBH4, and (c) 4-aminophenol. ResearchGate. [Link]

-

BMG LABTECH. (n.d.). Pancreatic trypsin activity assay. BMG LABTECH. [Link]

-

ResearchGate GmbH. (n.d.). UV-Vis absorption spectrum of p-nitrophenol in aqueous solution in acidic (pH < 6) and basic media (pH > 9). ResearchGate. [Link]

-

Chondrex, Inc. (n.d.). Trypsin Activity Assay Kit. Chondrex, Inc. [Link]

-

ResearchGate GmbH. (n.d.). FTIR spectrum of (a) 4-nitrophenyl-4 0 -nitrobenzoate and (b) 4-aminophenyl-4 0 -aminobenzoate. ResearchGate. [Link]

-

ResearchGate GmbH. (n.d.). Molar extinction coefficient (ε) results calculated at each band in corresponding solution. ResearchGate. [Link]

-

ResearchGate GmbH. (n.d.). UV-Vis absorption spectra of PNP at different pH values and concentrations. ResearchGate. [Link]

-

Chemsrc. (n.d.). 4-Nitrophenyl 4-Guanidinobenzoate Hydrochloride. Chemsrc.com. [Link]

-

Van Doren, S. R., et al. (2024). Kinetic analysis of T4 polynucleotide kinase via isothermal titration calorimetry. Archives of Biochemistry and Biophysics. [Link]

-

ResearchGate GmbH. (n.d.). Enzyme kinetics was studied with two β-glucosidase substrates: p-NPGlu (a) and o-NPGlu (b). ResearchGate. [Link]

-

GraphPad Software. (n.d.). How can I determine the Kcat of an enzyme?. GraphPad. [Link]

-

Denizli, A., et al. (2016). A sensitive and real-time assay of trypsin by using molecular imprinting-based capacitive biosensor. Sensors and Actuators B: Chemical. [Link]

-

Lee, J., et al. (2018). Spectrophotometric comparison of 4-Nitrophenyl carbonates & carbamates as base-labile protecting groups. Journal of Emerging Investigators. [Link]

-

Agilent Technologies. (n.d.). Kinetic Analysis of ß-Galactosidase Activity using PowerWave HT Microplate Spectrophotometer and Gen5 Data Analysis Software. Agilent. [Link]

-

Jambovane, S., et al. (2009). Determination of kinetic parameters, Km and kcat, with a single experiment on a chip. Analytical Chemistry. [Link]

-

BMG LABTECH. (n.d.). Enzyme kinetics on a plate reader. BMG LABTECH. [Link]

-

Khan Academy. (2014). UV/Vis spectroscopy. YouTube. [Link]

-

YouTube. (2021). Deriving Km, Vmax, and kcat from enzyme kinetics experiments. YouTube. [Link]

-

Reddit. (2019). [University Biochemistry: Enzyme Kinetics] Determining Kcat from Km and Vmax. Reddit. [Link]

Sources

- 1. Trypsin - Assay | Worthington Biochemical [worthington-biochem.com]

- 2. 4-Nitrophenol | C6H5NO3 | CID 980 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-Nitrophenol - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. How can I determine the Kcat of an enzyme? - FAQ 921 - GraphPad [graphpad.com]

- 9. reddit.com [reddit.com]

Phenyl 4-guanidinobenzoate derivatives and their synthesis

An In-Depth Technical Guide to the Synthesis and Application of Phenyl 4-Guanidinobenzoate Derivatives

Authored by Gemini, Senior Application Scientist

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis, mechanisms, and applications of phenyl 4-guanidinobenzoate derivatives. These compounds form a critical class of serine protease inhibitors, with notable members including the clinically relevant drugs Nafamostat and Camostat.[1][2][3][4] This document delves into the causal chemistry behind synthetic strategies, provides detailed experimental protocols, and explores the structure-activity relationships that govern their biological function.

Introduction: The Significance of Phenyl 4-Guanidinobenzoate Derivatives

Phenyl 4-guanidinobenzoate derivatives are potent inhibitors of serine proteases, a large family of enzymes involved in a vast array of physiological and pathological processes.[5][6] Their mechanism of action typically involves the formation of a covalent acyl-enzyme complex with the catalytic serine residue in the enzyme's active site.[1][7][8] This inhibitory action is guided by the positively charged guanidinium group, which forms a key salt bridge with a negatively charged aspartate residue in the S1 specificity pocket of target proteases like trypsin, thrombin, and transmembrane protease serine 2 (TMPRSS2).[1][4][8]

This unique two-pronged interaction—specific recognition via the guanidinium "head" and covalent inhibition via the phenyl ester "body"—makes this scaffold a powerful tool in drug discovery. Its applications range from treating pancreatitis and disseminated intravascular coagulation (Nafamostat) to managing reflux esophagitis (Camostat) and exploring antiviral therapies, notably against SARS-CoV-2 by inhibiting TMPRSS2-mediated viral entry.[1][3][4]

Core Synthesis Strategy: A Two-Stage Approach

The synthesis of phenyl 4-guanidinobenzoate derivatives is logically approached in two primary stages: first, the construction of the key intermediate, 4-guanidinobenzoic acid, followed by its esterification with a target phenol.

Figure 1: High-level two-stage synthetic workflow.

Stage 1: Synthesis of 4-Guanidinobenzoic Acid Hydrochloride

The foundational precursor for this class of inhibitors is 4-guanidinobenzoic acid. It is most commonly synthesized from 4-aminobenzoic acid through a guanidinylation reaction. The use of cyanamide in the presence of hydrochloric acid is a well-established and cost-effective method.[9][10]

Causality Behind Experimental Choices:

-

Reagents: 4-aminobenzoic acid provides the necessary aminophenyl-carboxylate scaffold. Cyanamide (H₂N-C≡N) serves as the electrophilic source for the guanidinyl carbon.

-

Acidic Conditions (HCl): The reaction requires an acidic medium. The acid protonates the cyanamide, activating it for nucleophilic attack by the amino group of 4-aminobenzoic acid. The hydrochloride salt of the final product is also conveniently precipitated and isolated.

-

Heat: The reaction is typically heated to reflux to overcome the activation energy barrier for the addition of the weakly nucleophilic aniline-type amine to the activated cyanamide.

Experimental Protocol: Synthesis of 4-Guanidinobenzoic Acid Hydrochloride [9][10]

-

Suspend 4-aminobenzoic acid (0.364 mol) in a mixture of concentrated hydrochloric acid (46 mL) and water (283 mL) in a round-bottom flask equipped with a reflux condenser and magnetic stirrer.

-

Add cyanamide (0.839 mol) to the stirred suspension at room temperature.

-

Heat the reaction mixture to reflux (approx. 100°C) and maintain for 6 hours.

-

After the reaction is complete, cool the mixture to room temperature and allow it to stand for 16 hours without stirring to facilitate precipitation.

-

Collect the precipitated solid by vacuum filtration and wash the filter cake with cold water (100 mL).

-

Purification (Optional but Recommended): Suspend the crude solid in an aqueous potassium carbonate solution (e.g., 30g K₂CO₃ in 400 mL water) and stir for 30 minutes to neutralize any remaining acid and dissolve the product as the carboxylate salt. Filter to remove any insoluble impurities. Re-acidify the filtrate with HCl to precipitate the purified 4-guanidinobenzoic acid hydrochloride, filter, wash with cold water, and dry under vacuum.

Stage 2: Esterification of 4-Guanidinobenzoic Acid

The second stage involves forming an ester linkage between the carboxylic acid of the guanidinobenzoic acid core and a phenolic hydroxyl group. The choice of method depends on the scale, the reactivity of the phenol, and desired process conditions.

This classic and robust method involves activating the carboxylic acid as a highly reactive acyl chloride, which then readily reacts with the phenol.[11]

Causality Behind Experimental Choices:

-

Thionyl Chloride (SOCl₂): This reagent is commonly used to convert carboxylic acids to acid chlorides. The byproducts (SO₂ and HCl) are gaseous, which simplifies workup as they can be easily removed.[11]

-

Pyridine: Often used as a solvent and a base to neutralize the HCl generated during the esterification step, driving the reaction to completion.[11]

Figure 2: Workflow for the acid chloride esterification route.

Experimental Protocol: General Procedure via Acid Chloride [11]

-

In a flask under an inert atmosphere (N₂ or Ar), add 4-guanidinobenzoic acid hydrochloride (1.0 eq) to thionyl chloride (excess, can be used as solvent).

-

Reflux the mixture for approximately 30-60 minutes until the conversion to the acid chloride is complete (evolution of gas ceases).

-

Remove the excess thionyl chloride under reduced pressure. The resulting 4-guanidinobenzoyl chloride hydrochloride is often used directly without further purification.

-

Dissolve the target phenol (1.0-1.1 eq) in anhydrous pyridine in a separate flask and cool in an ice bath.

-

Add the crude acid chloride portion-wise to the pyridine solution under stirring.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

-